molecular formula C18H14N2O6 B12192812 {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

Cat. No.: B12192812
M. Wt: 354.3 g/mol
InChI Key: OHFYAPXJZZVQTH-UHFFFAOYSA-N
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Description

The compound “{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid” is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazolin-4-one core) substituted with a 1,3-benzodioxole moiety at position 3, a methyl group at position 2, and an acetic acid side chain linked via an ether bond at position 5. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. Crystallographic studies of such compounds often employ programs like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetic acid

InChI

InChI=1S/C18H14N2O6/c1-10-19-14-4-3-12(24-8-17(21)22)7-13(14)18(23)20(10)11-2-5-15-16(6-11)26-9-25-15/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

OHFYAPXJZZVQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)O)C(=O)N1C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound may interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolin-4-one 3-(1,3-Benzodioxol-5-yl), 2-methyl, 6-oxyacetic acid 366.33 High polarity (acetic acid), moderate lipophilicity (benzodioxole)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methylpyrrolidine-3-carboxylic acid Pyrrolidine 1,3-Benzodioxole, ethoxyphenyl urea, carboxylic acid 442.49 Ureido linker enhances target binding; ethoxy group increases metabolic stability
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(3-cyanophenyl)ureido]methyl}-1-methylpyrrolidine-3-carboxylic acid Pyrrolidine 1,3-Benzodioxole, cyanophenyl urea, carboxylic acid 423.44 Cyano group improves affinity for polar active sites

Key Findings

Core Structure Differences: The quinazolinone core of the target compound provides a rigid planar structure, favoring π-π stacking interactions in biological targets. In contrast, the pyrrolidine derivatives offer conformational flexibility, which may enhance binding to allosteric sites.

Substituent Impact: The 6-oxyacetic acid group in the target compound improves aqueous solubility (logP ~1.2 predicted) compared to the ureido-carboxylic acid analogs (logP ~2.5–3.0). The 2-methyl group on the quinazolinone may reduce metabolic oxidation compared to the 1-methylpyrrolidine in analogs , which is prone to N-demethylation.

Synthetic Feasibility: The target compound’s synthesis likely involves etherification of a quinazolinone intermediate, whereas the pyrrolidine derivatives require multi-step urea formation. Crude yields for the latter range from 61–62% , suggesting comparable synthetic complexity.

Pharmacological Potential: The ureido-linked pyrrolidines exhibit higher molecular weights and specificity for urea-dependent targets (e.g., proteases or kinases). The target compound’s acetic acid group may favor carboxylate-binding targets like metalloenzymes or GPCRs.

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualizing bond angles and torsional strain . For example, the benzodioxole moiety’s dihedral angle relative to the quinazolinone core could be critical for activity—a feature analyzable via these programs.

Biological Activity

The compound {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a derivative of quinazoline and benzodioxole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A benzodioxole moiety, known for its antioxidant properties.
  • A quinazolinone core, which is often associated with anticancer and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. The compound under consideration has shown promise in inhibiting various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). The mechanism of action appears to involve the inhibition of critical signaling pathways associated with tumor growth.

Case Study:
In a study evaluating the cytotoxic effects of various quinazoline derivatives, it was found that compounds with a benzodioxole substituent exhibited enhanced activity against MDA-MB-231 cells. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Screening against various bacterial strains demonstrated selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating that modifications to the benzodioxole or quinazoline moieties can significantly impact antimicrobial potency.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Bacillus subtilis
Compound B64Staphylococcus aureus
Compound C128Escherichia coli

This table illustrates the varying degrees of effectiveness among derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Activity

Quinazoline derivatives are also known for their anti-inflammatory effects. The benzodioxole component may contribute to this activity by modulating inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationships (SAR)

The biological activity of {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can be influenced by:

  • Substituents on the benzodioxole ring: Electron-donating groups enhance activity.
  • Alkyl chain length on the quinazoline moiety: Optimal chain length correlates with increased potency.
  • Functional groups: The presence of hydroxyl or methoxy groups can improve solubility and bioavailability.

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